Cas no 1289386-37-3 ((2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE)

(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE 化学的及び物理的性質
名前と識別子
-
- (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE
- 2-bromo-N-ethyl-4-Pyridinemethanamine
- N-[(2-bromopyridin-4-yl)methyl]ethanamine
- AKOS015940832
- N-[(2-bromo-4-pyridyl)methyl]ethanamine
- DB-361937
- [(2-BROMOPYRIDIN-4-YL)METHYL](ETHYL)AMINE
- 1289386-37-3
- N-((2-Bromopyridin-4-yl)methyl)ethanamine
- DTXSID50693769
-
- インチ: InChI=1S/C8H11BrN2/c1-2-10-6-7-3-4-11-8(9)5-7/h3-5,10H,2,6H2,1H3
- InChIKey: BZPXBKRCCXUABA-UHFFFAOYSA-N
- ほほえんだ: CCNCC1=CC(=NC=C1)Br
計算された属性
- せいみつぶんしりょう: 214.01056g/mol
- どういたいしつりょう: 214.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 24.9Ų
じっけんとくせい
- 密度みつど: 1.370
- ふってん: 286 ºC
- フラッシュポイント: 127 ºC
(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678691-1g |
N-((2-bromopyridin-4-yl)methyl)ethanamine |
1289386-37-3 | 98% | 1g |
¥17031.00 | 2024-08-09 |
(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINEに関する追加情報
Recent Advances in the Study of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE (CAS: 1289386-37-3) in Chemical Biology and Pharmaceutical Research
The compound (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE (CAS: 1289386-37-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE as a versatile intermediate in the synthesis of novel bioactive molecules. Its bromopyridine moiety and ethylamine side chain make it an attractive scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors, showcasing its potential in oncology research.
In addition to its synthetic applications, (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE has been investigated for its direct biological effects. Preliminary in vitro studies suggest that it may modulate specific signaling pathways involved in inflammation and immune response. Researchers have also explored its potential as a building block for PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation.
The pharmacokinetic properties of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE derivatives have been a subject of recent investigation. A 2024 study in ACS Chemical Biology reported improved metabolic stability and bioavailability of several derivatives, addressing previous limitations in their therapeutic potential. These advancements pave the way for further optimization and clinical translation.
Looking ahead, the unique properties of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE position it as a promising candidate for diverse applications in drug discovery. Future research directions may include exploring its use in fragment-based drug design, covalent inhibitor development, and as a tool compound for chemical biology studies. The continued investigation of this compound and its derivatives is expected to yield valuable insights and potential therapeutic agents in the coming years.
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